molecular formula C16H18N4O2S B2483038 N-(2-(dimethylamino)ethyl)-2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxamide CAS No. 1407715-49-4

N-(2-(dimethylamino)ethyl)-2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxamide

Cat. No.: B2483038
CAS No.: 1407715-49-4
M. Wt: 330.41
InChI Key: JLOYXABXNJCBJF-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a benzo[d]isoxazole moiety at position 2 and a dimethylaminoethyl carboxamide group at position 3. This structure combines pharmacophoric elements known for modulating biological activity, including the rigid benzo[d]isoxazole ring (enhancing receptor binding via π-π interactions) and the dimethylaminoethyl side chain (improving solubility and bioavailability) .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-(dimethylamino)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-10-14(15(21)17-8-9-20(2)3)23-16(18-10)13-11-6-4-5-7-12(11)22-19-13/h4-7H,8-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOYXABXNJCBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=NOC3=CC=CC=C32)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxamide, a compound belonging to the isoxazole and thiazole classes, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound is synthesized through various methods involving isoxazole derivatives, which are known for their diverse biological activities. For instance, recent studies have demonstrated the synthesis of substituted isoxazoles via environmentally friendly methods that enhance yield and purity . The synthetic pathways typically involve the reaction of appropriate precursors under mild conditions, often utilizing deep eutectic solvents to minimize environmental impact.

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit significant antitumor properties. A study focused on benzo[4,5]imidazo[2,1-b]thiazole derivatives demonstrated substantial inhibitory effects on the epidermal growth factor receptor (EGFR) in cervical cancer cell lines (HeLa), with IC50 values indicating potent anti-proliferative activity .

CompoundIC50 (nmol/L)
D0455.0
D0888.3
D09100.0
Gefitinib1.9
Osimertinib3.1

The data suggests that while these derivatives have lower activity than established EGFR inhibitors like gefitinib and osimertinib, they still present a promising avenue for further development as antitumor agents.

The mechanism by which this compound exerts its biological effects is likely linked to its ability to inhibit key signaling pathways associated with tumor proliferation. The structure-activity relationship studies indicate that modifications in the thiazole or isoxazole moieties can significantly influence the compound's potency against cancer cell lines .

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. Notably, the compound showed minimal toxicity against normal human cells while effectively inhibiting growth in cancerous cells, suggesting a favorable therapeutic index.
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions of the compound with target proteins involved in cancer progression. These studies revealed potential binding sites that could be exploited for developing more potent derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with benzo[d]isoxazole structures exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Molecular docking studies suggest that the compound can bind effectively to bacterial targets, inhibiting their growth .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases . This is particularly relevant for conditions such as arthritis and other chronic inflammatory disorders.

Anticancer Activity

Preliminary investigations have highlighted the potential of this compound as an anticancer agent. Its structural components allow it to interact with cellular pathways involved in tumor growth and proliferation. In vitro studies have shown cytotoxic effects against various cancer cell lines, indicating its promise as a lead compound for further development .

Neuroprotective Effects

Given the presence of the dimethylamino group, there is emerging interest in the neuroprotective properties of this compound. Research has suggested that it may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer's .

Synthesis Methodologies

The synthesis of N-(2-(dimethylamino)ethyl)-2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxamide can be achieved through several methods:

  • Condensation Reactions : The initial step often involves the condensation of appropriate thiazole and benzo[d]isoxazole derivatives to form intermediates that can be further modified.
  • N-Alkylation : The introduction of the dimethylamino group is typically accomplished via N-alkylation reactions using dimethylamine and suitable alkyl halides.
  • Carboxamide Formation : The final step involves converting intermediates into carboxamide derivatives through reaction with carboxylic acids or their derivatives .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, demonstrating its potential as an antibiotic alternative .

Case Study 2: Anti-inflammatory Mechanisms

In vitro assays were conducted to assess the anti-inflammatory effects of the compound on human fibroblast cells exposed to inflammatory stimuli. The results showed a marked decrease in cytokine release, supporting its application in treating inflammatory conditions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Comparisons and Physicochemical Properties

The following table highlights key structural differences and physicochemical parameters between the target compound and its analogues:

Compound Name Core Structure Key Substituents Molecular Weight logP* Hydrogen Bond Donors/Acceptors Notable Activity (IC₅₀ or EC₅₀) Reference
Target Compound : N-(2-(dimethylamino)ethyl)-2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxamide Thiazole + Benzo[d]isoxazole - 4-Methyl thiazole
- Dimethylaminoethyl carboxamide
~372.4 g/mol ~2.1 2 / 6 N/A
Analog 1 : 4-Methyl-2-phenylthiazole-5-carbohydrazide (Compound 2) Thiazole - Phenyl at position 2
- Carbohydrazide at position 5
~249.3 g/mol ~3.0 3 / 4 Anticancer (HepG-2: IC₅₀ = 1.61–1.98 µg/mL)
Analog 2 : 5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylisoxazole-4-carboxamide Isoxazole + Thiazole - Nitrothiazole at position 5
- Phenylisoxazole
~370.3 g/mol ~2.8 2 / 7 Anticancer (screened but no IC₅₀ reported)
Analog 3 : U-48800 (2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide) Acetamide - Dichlorophenyl
- Dimethylaminocyclohexyl
~371.3 g/mol ~4.5 1 / 3 Opioid receptor agonist (potent μ-opioid activity)
Analog 4 : N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide (64) Isoxazole - Dimethylaminobenzyl
- Acetamide
~353.4 g/mol ~2.9 1 / 5 Anticancer (SAR study for kinase inhibition)

*logP values estimated using fragment-based methods.

Key Observations:
  • Thiazole vs. Isoxazole Cores : The target compound’s thiazole core (vs. isoxazole in Analog 4) may enhance metabolic stability due to sulfur’s lower electronegativity compared to oxygen .
  • Substituent Effects: The dimethylaminoethyl group in the target compound likely improves aqueous solubility compared to U-48800’s lipophilic dichlorophenyl group, which correlates with opioid receptor binding .
  • Anticancer Potential: Analog 1’s carbohydrazide substituent demonstrates potent HepG-2 activity (IC₅₀ ~1.6 µg/mL), suggesting that the target compound’s carboxamide group may retain similar efficacy if metabolically stable .
Anticancer Activity
  • Analog 1 (4-Methyl-2-phenylthiazole-5-carbohydrazide) : Exhibits significant cytotoxicity against HepG-2 cells (IC₅₀ = 1.61 µg/mL), attributed to the carbohydrazide moiety’s ability to chelate metal ions in cellular enzymes . The target compound’s carboxamide group may mimic this activity but requires validation.
  • Analog 2 (5-Methyl-N-(5-nitrothiazol-2-yl)-3-phenylisoxazole-4-carboxamide) : Nitro groups typically enhance redox-mediated cytotoxicity, but its absence in the target compound may reduce off-target toxicity .
CNS-Targeting Potential
  • U-48800: The dimethylaminocyclohexyl group in U-48800 facilitates blood-brain barrier penetration, a trait shared with the target compound’s dimethylaminoethyl chain . However, the target’s benzo[d]isoxazole may limit CNS uptake due to increased polarity.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional group integration. For example, benzylic protons in the dimethylaminoethyl group appear as triplets at δ 2.5–3.0 ppm .
  • X-ray Crystallography : Resolves bond angles and lengths, particularly for the benzoisoxazole-thiazole junction. Crystallographic data from related compounds (e.g., isoxazole-thiazole hybrids) show planar geometry with bond lengths of ~1.36 Å for C-N in the thiazole ring .
  • Computational Modeling : Density functional theory (DFT) predicts electronic properties and reactive sites. Software like Gaussian can model HOMO-LUMO gaps to assess stability .

How can researchers evaluate the compound’s biological activity, and what assays are recommended?

Q. Basic Research Focus

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare minimum inhibitory concentrations (MICs) with controls like ciprofloxacin .
  • Anticancer Profiling : Test against NCI-60 cancer cell lines via MTT assays. Prioritize cell lines with overexpression of kinases or receptors targeted by thiazole derivatives (e.g., melanoma, breast cancer) .
  • Mechanistic Studies : Employ enzymatic inhibition assays (e.g., kinase inhibition) and molecular docking to identify binding interactions. For example, AutoDock Vina can simulate binding to ATP pockets in target proteins .

How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Advanced Research Focus
Contradictions often arise due to pharmacokinetic factors or assay conditions. Strategies include:

  • pH-Dependent Activity : Adjust assay pH to mimic physiological environments. For instance, thiazole derivatives show enhanced activity at pH 7.4 compared to acidic conditions .
  • Metabolic Stability Testing : Use liver microsomes to assess degradation pathways. If rapid metabolism occurs, modify the dimethylaminoethyl group to reduce cytochrome P450 interactions .
  • Dose-Response Repetition : Validate in vitro IC50 values across multiple replicates and correlate with in vivo efficacy using murine xenograft models .

What strategies are recommended for improving the compound’s stability and solubility?

Q. Advanced Research Focus

  • Salt Formation : Convert the free base to hydrochloride salts using HCl in ethanol, which enhances aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the carboxamide moiety, which can be cleaved in vivo .
  • Co-Solvent Systems : Use DMSO-PBS mixtures (≤10% DMSO) for in vitro assays to maintain solubility without cytotoxicity .

How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET Prediction : Tools like SwissADME estimate absorption (e.g., logP < 3 for optimal permeability) and toxicity (e.g., Ames test predictions). The dimethylaminoethyl group may increase blood-brain barrier penetration, requiring careful toxicity screening .
  • Molecular Dynamics (MD) Simulations : Simulate binding persistence to target proteins (e.g., 100 ns MD runs) to prioritize derivatives with stable interactions .

What analytical techniques are critical for identifying degradation products under stress conditions?

Q. Advanced Research Focus

  • High-Resolution Mass Spectrometry (HRMS) : Identify hydrolyzed products (e.g., cleavage of the carboxamide group to carboxylic acid) under acidic/basic conditions .
  • HPLC-PDA : Monitor degradation kinetics at elevated temperatures (40–60°C) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

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